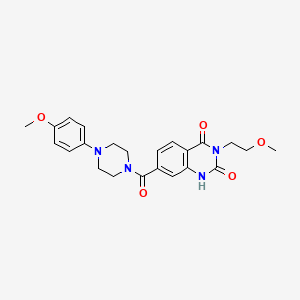
3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Quinazolinone derivatives, including compounds similar to 3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their unique chemical properties and potential pharmacological applications. For instance, the synthesis of various quinazolinone derivatives has been explored, focusing on their chemical structure and reactivity (Veerman et al., 2003). Similarly, research into the synthesis and characterization of different quinazolinone compounds, which are nitrogen-rich heterocyclic compounds, has provided insights into their structural and chemical properties (Poorirani et al., 2018).
Antihypertensive and Cardiovascular Effects
- Some quinazolinone derivatives have been studied for their potential antihypertensive effects. Research has shown that certain thienopyrimidinedione derivatives, closely related to quinazolinones, exhibited promising antihypertensive effects in animal models, indicating potential cardiovascular benefits (Russell et al., 1988). Additionally, compounds like DL-017, a quinazoline derivative, have demonstrated alpha 1-adrenoceptor antagonistic effects, contributing to their antihypertensive action (Tsai et al., 2001).
Anticancer Properties
- The anticancer potential of quinazolinone derivatives has been a significant area of research. Studies have revealed that various quinazolinone compounds exhibit cytotoxic activities against cancer cell lines, suggesting their potential use as anticancer agents (Li et al., 2020). Furthermore, some quinazolinone derivatives have been identified as potent apoptosis inducers, with specific alterations in their chemical structure enhancing their anticancer activity (Sirisoma et al., 2010).
Antibacterial and Antimicrobial Effects
- Quinazolinone derivatives have also been explored for their antibacterial and antimicrobial properties. Studies have synthesized and evaluated various quinazolinone compounds for their potential antimicrobial activities against different bacterial and fungal species (Vidule, 2011). The discovery of new compounds with antimicrobial properties is crucial for addressing the growing issue of antibiotic resistance.
properties
IUPAC Name |
3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-31-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)30)21(28)26-11-9-25(10-12-26)17-4-6-18(32-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPJDUXYMHNNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

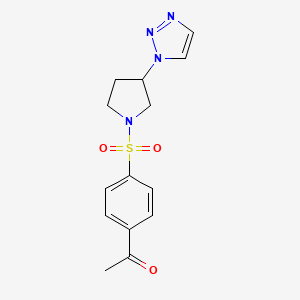
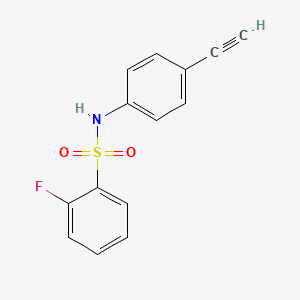
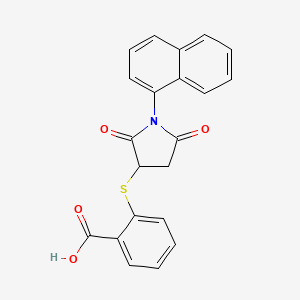
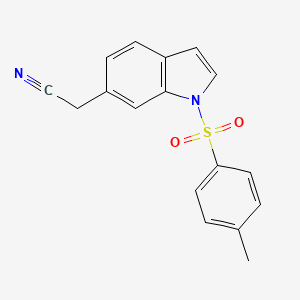
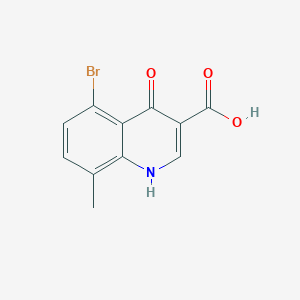
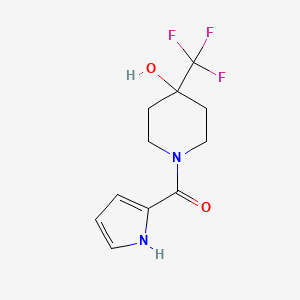
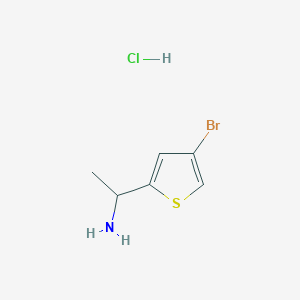
![3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2572471.png)
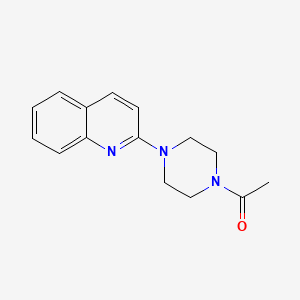
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
![5-Bromo-2-[[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2572476.png)
![1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2572481.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2572485.png)